

Technical Deep Dive: 5-Hydroxy Substituted Flavanones

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Compound of Interest

Compound Name: 5-hydroxyflavanone

CAS No.: 22701-17-3

Cat. No.: B600477

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Executive Summary

The 5-hydroxy substituted flavanones represent a distinct subclass of flavonoids where the structural rigidity and reactivity are governed by a critical intramolecular hydrogen bond between the C5-hydroxyl group and the C4-carbonyl oxygen.^[1] This "Chelation Core" distinguishes them from their 7-hydroxy counterparts, significantly influencing their solubility, metabolic stability, and interaction with biological targets.^[1] This guide provides a technical analysis of their synthesis, structural characterization, and therapeutic potential, using Pinocembrin (5,7-dihydroxyflavanone) as the primary archetype.^[1]

Part 1: The Chelation Core (Structural Chemistry)

The defining feature of this subclass is the intramolecular hydrogen bond (IMHB) formed between the hydroxyl proton at position 5 and the carbonyl oxygen at position 4. This interaction creates a pseudo-six-membered ring, locking the conformation and reducing the acidity of the 5-OH proton compared to the 7-OH proton.^[1]

NMR Fingerprinting

The IMHB results in a significant deshielding of the 5-OH proton.^[1] In

H-NMR spectroscopy, this proton typically appears as a sharp singlet far downfield (ppm), a diagnostic signature that persists even in polar aprotic solvents like DMSO-d

, unlike the labile 7-OH proton which often broadens or exchanges.[1]

Table 1: Comparative NMR Shifts of Hydroxyl Protons in Flavanones

Proton Position	Chemical Shift (, ppm)	Multiplicity	Solvent Interaction	Structural Cause
5-OH	12.0 – 12.5	Sharp Singlet	Resistant to exchange; weak solvent shift	Strong Intramolecular H-bond (IMHB)
7-OH	9.0 – 10.8	Broad Singlet	Highly solvent dependent	Intermolecular H-bonding (Solvent/Self)
Aromatic H-6	5.9 – 6.1	Doublet (Hz)	Standard	Ortho-coupling to H-8
Aromatic H-8	5.9 – 6.1	Doublet (Hz)	Standard	Ortho-coupling to H-6

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Analyst Note: When characterizing these compounds, the absence of a signal

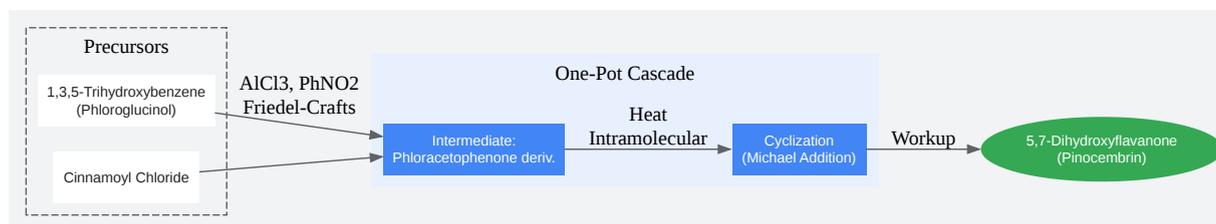
ppm often indicates the disruption of the A-ring system or successful alkylation/glycosylation at the 5-position.

Part 2: Synthetic Architectures

Synthesis of 5-hydroxy flavanones presents a challenge: the 5-OH group is less nucleophilic due to chelation, yet the 6- and 8-positions are highly activated for electrophilic aromatic substitution.[1]

Synthesis Workflow

The most robust route bypasses complex protecting group strategies by utilizing the Friedel-Crafts Acylation / Michael Addition cascade.[1]



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Figure 1: One-pot synthesis strategy for Pinocembrin avoiding protecting groups.[1]

Protocol: One-Pot AlCl Mediated Synthesis

Objective: Synthesis of Pinocembrin (5,7-dihydroxyflavanone) from phloroglucinol and cinnamoyl chloride.

Reagents:

- Phloroglucinol (1.0 eq)[1]
- Cinnamoyl Chloride (1.1 eq)[1]
- Anhydrous Aluminum Chloride (AlCl₃) (3.0 eq)[1]
- Solvent: Dichloroethane (DCE) or Nitrobenzene[1]
- Quench: Ice-cold HCl (1M)

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and N inlet, dissolve Phloroglucinol (1.26 g, 10 mmol) in anhydrous DCE (20 mL).
- Activation: Cool to 0°C. Add AlCl₃ (4.0 g, 30 mmol) portion-wise over 10 minutes. The solution will turn yellow/orange as the aluminum complex forms. Critical: The AlCl₃ acts as both a Lewis acid catalyst and a temporary protecting group for the phenolic oxygens.
- Acylation: Add Cinnamoyl Chloride (1.83 g, 11 mmol) dropwise (dissolved in minimal DCE). Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
- Cyclization: Heat the reaction mixture to reflux (80-85°C) for 3-4 hours. This thermal step drives the intramolecular Michael addition of the phenol onto the -unsaturated ketone.^[1]
- Quench & Workup: Cool to room temperature. Pour the mixture carefully into 100 mL of ice-water containing 10 mL conc. HCl. Stir vigorously for 30 minutes to break the aluminum complexes.
- Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.^[1]
- Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 4:1).

Validation Check:

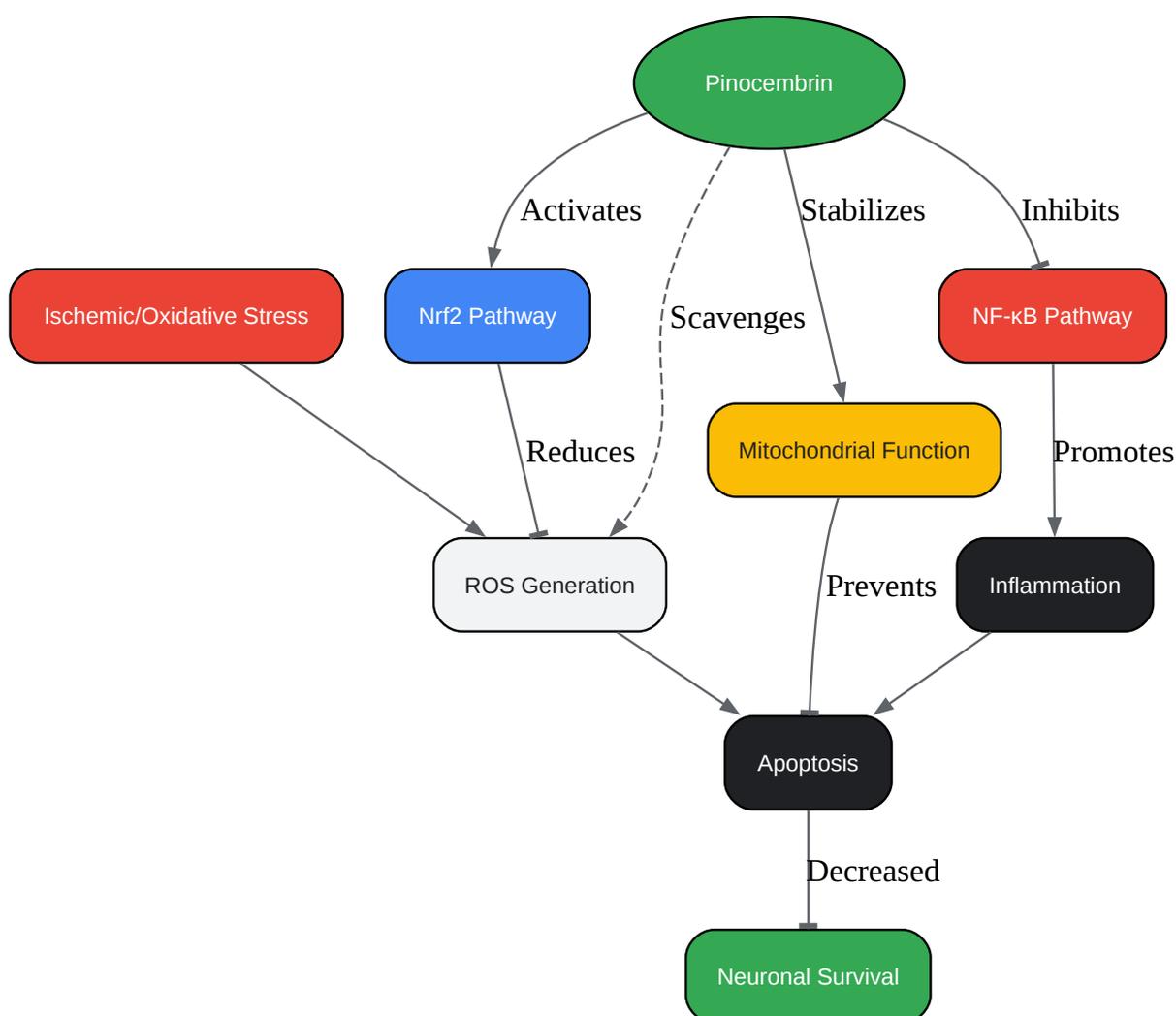
- TLC: Product should be less polar than phloroglucinol but more polar than the chalcone intermediate.
- Yield: Typical yields range from 60-75%.^[1]

Part 3: Therapeutic Architecture (Pinocembrin)[1]

Pinocembrin serves as the pharmacological prototype for this class.[1] Its lipophilicity (LogP ~ 2.[1]6) allows it to cross the Blood-Brain Barrier (BBB), making it a prime candidate for neuroprotective therapies.[1]

Mechanism of Action

The compound exerts pleiotropic effects, primarily modulating oxidative stress and inflammation pathways.



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Figure 2: Multi-target signaling modulation by Pinocembrin in neuroprotection.[1]

Pharmacokinetics (PK) Profile

Understanding the PK profile is essential for dose translation. Pinocembrin undergoes rapid Phase II metabolism.[1][2][3]

Table 2: Pharmacokinetic Parameters (Rat Model, IV vs Oral)

Parameter	Value (IV, 20 mg/kg)	Value (Oral, 50 mg/kg)	Implication
T (Half-life)	15 – 45 min	~4 hours (Terminal)	Rapid distribution; sustained elimination phase.[1]
C	High (Initial)	~0.3 - 2.5 g/mL	Absorption is rate-limiting step.[1]
Bioavailability (F)	100%	Low (<10%)	Extensive First-Pass Metabolism (Glucuronidation).[1]
Metabolites	Pinocembrin-7-glucuronide	Pinocembrin-7-glucuronide	5-OH is sterically protected; 7-OH is the metabolic soft spot.[1]
BBB Penetration	High	Moderate	Lipophilic nature facilitates brain entry. [1]

Part 4: Experimental Bioassay Protocol In Vitro Neuroprotection Assay (PC12 Cells)

Objective: Assess the protective effect of Pinocembrin against H

O

-induced oxidative stress.[1]

Protocol:

- Cell Culture: Seed PC12 cells in 96-well plates at 1×10^5 cells/well in DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
- Pre-treatment: Remove media.^[1] Add fresh media containing Pinocembrin (0.1, 1, 10, 50 M) dissolved in DMSO (Final DMSO < 0.1%).^[1] Incubate for 2 hours.
 - Control: Media + DMSO vehicle.^[1]
- Insult: Add H₂O₂ to each well (final concentration 200 M). Co-incubate for 24 hours.
- Viability Assessment (MTT):
 - Add 20 μ L MTT solution (5 mg/mL in PBS) to each well.^[1]
 - Incubate for 4 hours at 37°C.
 - Remove supernatant carefully.^[1]
 - Dissolve formazan crystals in 150 μ L DMSO.
- Readout: Measure absorbance at 570 nm.
- Calculation: Cell Viability (%) = $\frac{\text{Absorbance of treated well}}{\text{Absorbance of control well}} \times 100$.^[1]

References

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